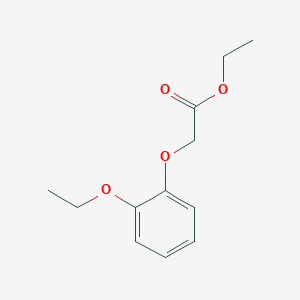
N-(2-methylphenyl)-5-(2-naphthyl)-1,3-thiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methylphenyl)-5-(2-naphthyl)-1,3-thiazol-2-amine, also known as MNAT, is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. MNAT belongs to the class of thiazole-based compounds, which have been found to possess a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.
作用機序
The exact mechanism of action of N-(2-methylphenyl)-5-(2-naphthyl)-1,3-thiazol-2-amine is not fully understood. However, studies have suggested that this compound may exert its antitumor activity by inhibiting the activity of certain enzymes involved in cell growth and proliferation. Additionally, this compound may induce apoptosis, or programmed cell death, in cancer cells. This compound may also exert its anti-inflammatory activity by inhibiting the production of certain inflammatory cytokines. The antimicrobial activity of this compound may be due to its ability to disrupt the cell membrane of bacteria.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. This compound has also been found to inhibit the production of certain inflammatory cytokines, which may be useful in the treatment of inflammatory diseases. Additionally, this compound has been shown to have antimicrobial effects against a variety of bacterial strains.
実験室実験の利点と制限
N-(2-methylphenyl)-5-(2-naphthyl)-1,3-thiazol-2-amine has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its biological activities. Additionally, this compound has been shown to be relatively stable under a variety of conditions. However, this compound also has some limitations for lab experiments. It is not water-soluble, which may limit its use in certain experiments. Additionally, this compound has not been extensively studied in vivo, which may limit its potential applications in the field of medicine.
将来の方向性
There are several potential future directions for research on N-(2-methylphenyl)-5-(2-naphthyl)-1,3-thiazol-2-amine. One area of research could focus on the development of more water-soluble derivatives of this compound, which may have improved bioavailability and efficacy. Additionally, further studies could be conducted to investigate the in vivo effects of this compound, which may provide valuable insights into its potential applications in the field of medicine. Finally, research could be conducted to investigate the potential use of this compound in combination with other drugs or treatments, which may have synergistic effects and improve its overall efficacy.
合成法
N-(2-methylphenyl)-5-(2-naphthyl)-1,3-thiazol-2-amine can be synthesized using a variety of methods, including the reaction of 2-bromo-N-(2-methylphenyl)acetamide with 2-naphthylamine in the presence of potassium carbonate, followed by the reaction with Lawesson's reagent to yield the thiazole ring. Alternatively, this compound can be synthesized using the reaction of 2-methylphenyl isothiocyanate with 2-naphthylamine in the presence of a base, followed by the reaction with ammonium chloride to yield the thiazole ring.
科学的研究の応用
N-(2-methylphenyl)-5-(2-naphthyl)-1,3-thiazol-2-amine has been found to possess a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. In particular, this compound has been shown to inhibit the growth of various cancer cell lines, including prostate, breast, and lung cancer cells. This compound has also been found to possess anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, this compound has been shown to possess antimicrobial properties, which may be useful in the treatment of bacterial infections.
特性
IUPAC Name |
N-(2-methylphenyl)-5-naphthalen-2-yl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2S/c1-14-6-2-5-9-18(14)22-20-21-13-19(23-20)17-11-10-15-7-3-4-8-16(15)12-17/h2-13H,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAKCXOGMIVRSQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=NC=C(S2)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[3-(4-morpholinyl)-3-oxopropyl]thio}-1,3-benzoxazole](/img/structure/B5779365.png)
![N-[4-(diethylamino)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5779381.png)
![N-[4-(aminosulfonyl)benzyl]-4-isopropylbenzamide](/img/structure/B5779382.png)
![[(2-bromophenyl)hydrazono]malononitrile](/img/structure/B5779396.png)



![3-isopropoxy-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5779413.png)
![N'-[(2-phenylvinyl)sulfonyl]benzohydrazide](/img/structure/B5779424.png)
![2-({[(2-chlorobenzyl)thio]acetyl}amino)benzamide](/img/structure/B5779438.png)
![1-(2-chlorophenyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B5779446.png)

![3-[(4-bromophenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5779458.png)
